Secofentanyl
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Overview
Description
Secofentanyl is an opioid derivative and an analogue of fentanyl, where the piperidine ring has been cleaved to form an open-chain structure. It is significantly less potent than fentanyl itself but still exhibits a potency 5-6 times greater than morphine in animal tests .
Preparation Methods
Secofentanyl can be synthesized through a five-step synthetic approach to various acyclic 1,3-diamines. The process begins with the aminolysis of methyl acetoacetate with methylphenethylamine, followed by a series of reactions including regio and chemoselective g-alkylation, reductive amination, and reductive deoxygenation. The final step involves N-acylation of the diamines with propionyl chloride .
Chemical Reactions Analysis
Secofentanyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Secofentanyl has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of opioid derivatives.
Biology: It is used in pharmacological studies to understand the effects of opioids on biological systems.
Medicine: It is investigated for its potential use as an analgesic, although its lower potency compared to fentanyl limits its clinical applications.
Mechanism of Action
Secofentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets and pathways involved are similar to those of other opioids, including the activation of G-protein coupled receptors and inhibition of adenylate cyclase .
Comparison with Similar Compounds
Secofentanyl is compared with other similar compounds such as:
Fentanyl: this compound is less potent than fentanyl but still more potent than morphine.
Benzylfentanyl: Another fentanyl analogue with different structural modifications.
Homofentanyl: Similar to secfentanyl but with variations in the side chain structure.
Diampromide: An opioid analgesic with a different chemical structure but similar pharmacological effects.
This compound’s uniqueness lies in its open-chain structure, which differentiates it from other fentanyl analogues that typically retain the piperidine ring .
Properties
CAS No. |
253342-66-4 |
---|---|
Molecular Formula |
C22H30N2O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-[4-[methyl(2-phenylethyl)amino]butan-2-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O/c1-4-22(25)24(21-13-9-6-10-14-21)19(2)15-17-23(3)18-16-20-11-7-5-8-12-20/h5-14,19H,4,15-18H2,1-3H3 |
InChI Key |
TVSLDWMMAUJGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CCN(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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